2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
Description
Properties
IUPAC Name |
2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3S/c19-18(20,21)14-7-4-8-15(11-14)24-16(13-5-2-1-3-6-13)12-23-17(24)25-10-9-22/h1-8,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGDTJNQFUFKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its trifluoromethylphenyl substituent and thioacetonitrile group. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The thioacetonitrile group offers distinct electronic effects compared to sulfanyl-acetamide (e.g., ) or amine-linked derivatives (e.g., ), influencing solubility and receptor binding.
- The trifluoromethylphenyl group is a common pharmacophore in antiviral and anticancer agents, as seen in multiple analogs .
Physicochemical and Spectroscopic Data
Table 2: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
The compound 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a derivative of imidazole, a well-known structure in medicinal chemistry. This article examines its biological activity, including antibacterial, anticancer, anti-inflammatory properties, and potential mechanisms of action based on available research findings.
- Molecular Formula : C₁₆H₁₁F₃N₂S
- Molecular Weight : 320.3 g/mol
- CAS Number : 1105190-19-9
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It can alter receptor activities, influencing downstream signaling pathways.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA could affect gene expression and regulation.
Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this one have shown effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
| Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|
| E. faecalis | 29 |
| P. aeruginosa | 24 |
| S. typhi | 30 |
| K. pneumoniae | 19 |
Anticancer Activity
The anticancer potential of this compound is notable, with studies reporting IC₅₀ values between 7 and 20 µM against various cancer cell lines . The compound's structure allows it to target critical pathways involved in cancer progression, such as angiogenesis and cell signaling.
| Cancer Type | IC₅₀ Value (µM) |
|---|---|
| Pancreatic Cancer | 14 |
| Prostate Cancer | 10 |
| Breast Cancer | 3 |
Anti-inflammatory Activity
Imidazole derivatives are also recognized for their anti-inflammatory effects. Research suggests that they can reduce inflammation markers in vitro, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of imidazole derivatives against clinical isolates of resistant strains. The results indicated that the tested compound had significant activity against multi-drug resistant bacteria, highlighting its potential as a therapeutic agent in antibiotic resistance scenarios .
- Anticancer Mechanism Exploration : Another investigation focused on the mechanism by which imidazole derivatives induce apoptosis in cancer cells. The study found that these compounds could trigger caspase-dependent pathways leading to programmed cell death, making them promising candidates for cancer therapy .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile, and what reaction conditions are critical for high yields?
- Methodological Answer : The synthesis typically involves multi-step pathways, including imidazole ring formation via condensation of substituted anilines with α-bromoacetophenone derivatives, followed by thioether linkage formation using nucleophilic substitution. For example, similar compounds (e.g., Compound 3 in ) are synthesized by reacting imidazole-2-thiol derivatives with chloroacetamide under basic conditions (K₂CO₃ in ethanol, reflux). Key parameters include:
- Temperature : Controlled heating (60–80°C) to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates.
- Catalyst : Use of mild bases (e.g., K₂CO₃) to deprotonate thiol groups without degrading sensitive substituents like trifluoromethyl .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. How can the structural identity and purity of this compound be rigorously confirmed?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C3-phenyl, thioacetonitrile linkage). Compare peaks with analogs (e.g., 4,5-diphenylimidazoles in ).
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., C₁₉H₁₃F₃N₄S requires m/z 386.0743 [M+H]⁺) .
- Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethylphenyl group during functionalization?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the imidazole C2 position. Computational studies (DFT) on similar compounds reveal:
- Charge Distribution : Trifluoromethyl reduces electron density on the adjacent phenyl ring, directing nucleophilic attack to the imidazole thiol group.
- Steric Effects : Bulkier substituents (e.g., 3-(trifluoromethyl)phenyl vs. p-tolyl) slow reaction kinetics, requiring longer reflux times .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar imidazole derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. Strategies include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, 24-h incubation).
- SAR Analysis : Compare analogs (e.g., replacing trifluoromethyl with nitro groups in reduces antibacterial potency by 4-fold).
- Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., thioether-linked imidazoles show higher cytotoxicity than ether-linked ones) .
Q. What computational approaches are effective in predicting the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (a common target for anti-inflammatory imidazoles). The trifluoromethyl group may occupy hydrophobic pockets, while the nitrile engages in hydrogen bonding (e.g., as seen in Compound 9c in ).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Methodological Challenges and Solutions
Q. How can researchers optimize the solubility of this compound for in vitro bioassays without altering its core structure?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- Prodrug Design : Temporarily replace the nitrile group with a phosphate ester (hydrolyzed in vivo).
- Micellar Encapsulation : Employ PEGylated surfactants to solubilize hydrophobic moieties .
Q. What strategies mitigate degradation of the thioacetonitrile group during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
